N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)acetamide
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Description
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H21FN2O2 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.15870608 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Evaluation in Antiallergic Agents
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)acetamide, although not directly mentioned, falls within the class of compounds explored for their potential as antiallergic agents. A series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides was synthesized, aiming to discover novel compounds with antiallergic properties. The synthesis involved indolization under Fischer conditions, followed by various chemical modifications to improve potency. One of the synthesized compounds showed significant antiallergic activity, being 406 times more potent than astemizole in an ovalbumin-induced histamine release assay (Menciu et al., 1999).
Antiplasmodial Properties and Molecular Docking
Another related area of research involves the synthesis and evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for potential in vitro antiplasmodial properties. The compounds were tested against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, with some showing required biological activity. The mechanism of action against the plasmodial parasite was theoretically supported by molecular docking studies, indicating the compounds' potential as antimalarial agents (Mphahlele et al., 2017).
Isoprenylcysteine Carboxyl Methyltransferase Inhibition
Further research into amino derivatives of indole, such as this compound, has shown that they can be potent inhibitors of isoprenylcysteine carboxyl methyltransferase (Icmt), an enzyme involved in post-translational modification of proteins regulating cell growth. Modifications to the structure of cysmethynil, an Icmt inhibitor, led to analogues with greater antiproliferative activity, suggesting potential applications in cancer treatment (Go et al., 2010).
Antioxidant Properties
A study focused on synthesizing and evaluating N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives for their antioxidant activity. The compounds displayed significant activity in various antioxidant assays, highlighting their potential as antioxidant agents (Gopi & Dhanaraju, 2020).
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2/c1-13-17(16-7-4-8-18(22)21(16)24-13)11-20(25)23-12-19-15-6-3-2-5-14(15)9-10-26-19/h2-8,19,24H,9-12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBNOZSZQOAENQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)NCC3C4=CC=CC=C4CCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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